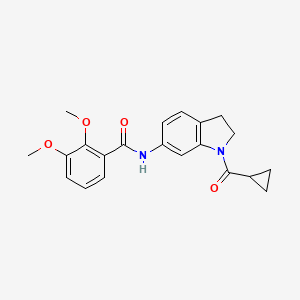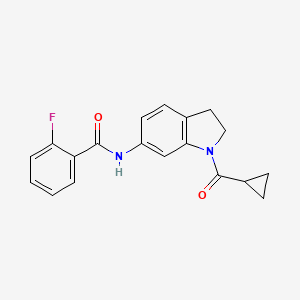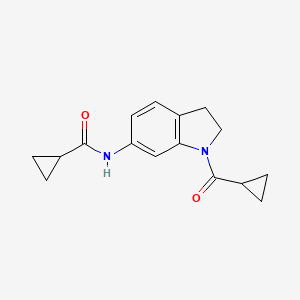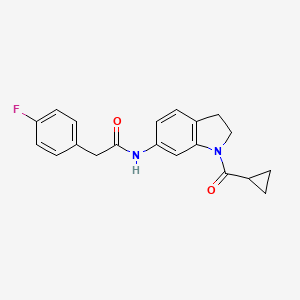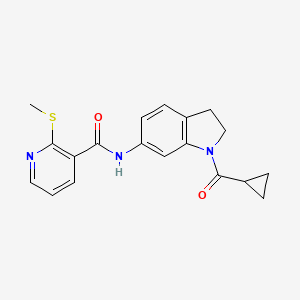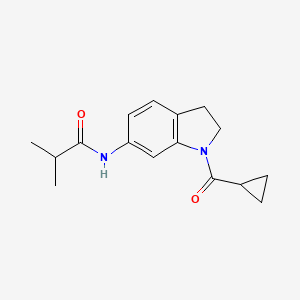
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide (CPA-IMP) is a compound that has been studied for its potential applications in scientific research and in the laboratory. CPA-IMP is a derivative of indole, an aromatic heterocyclic organic compound, and is known to have a number of biochemical and physiological effects.
科学研究应用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been studied for its potential applications in scientific research. It has been found to have a number of biochemical and physiological effects that make it a useful tool for studying a variety of biological processes. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been used to study the effects of oxidative stress, to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of various compounds.
作用机制
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide is not fully understood. However, it is thought to act by modulating the activity of certain enzymes and proteins, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has also been found to interact with certain receptors in the body, such as the serotonin receptor, which may explain its effects on certain biochemical and physiological processes.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and proteins, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has also been found to interact with certain receptors in the body, such as the serotonin receptor, which may explain its effects on certain biochemical and physiological processes. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been found to have an anti-inflammatory effect, to reduce oxidative stress, and to have an effect on the immune system.
实验室实验的优点和局限性
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has several advantages for use in lab experiments. It is relatively inexpensive to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide also has some limitations. It is not very soluble in water, so it must be dissolved in an organic solvent before use. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide can be toxic in high concentrations, so it must be handled with care.
未来方向
The potential future directions for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide are numerous. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be further studied to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be used in the development of new drugs and therapies, as it has been found to have a number of potential therapeutic effects. Finally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be studied to investigate its potential applications in other areas, such as in the field of nanotechnology.
合成方法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide can be synthesized using a two-step process. The first step involves the reaction of 1-cyclopropanecarboxylic acid with 2-methylpropan-1-amine to form a cyclopropyl amide. This is followed by the reaction of the cyclopropyl amide with indole-3-carboxaldehyde to form N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide. This method has been found to be an efficient and cost-effective way to synthesize N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)15(19)17-13-6-5-11-7-8-18(14(11)9-13)16(20)12-3-4-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUNYXIWAVRTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



